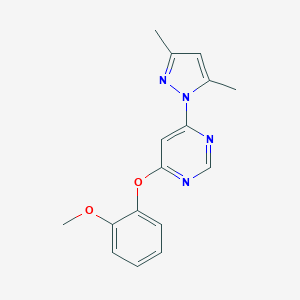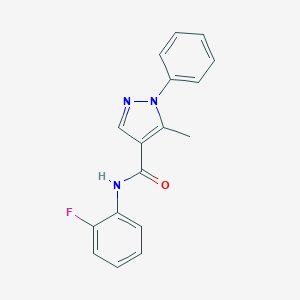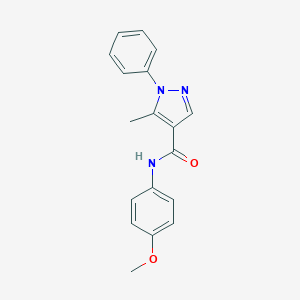![molecular formula C21H16N4O2 B287686 N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide](/img/structure/B287686.png)
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide, commonly known as NPPF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying the physiological and biochemical effects of certain ion channels in the body.
Mecanismo De Acción
NPPF works by binding to the pore region of TRP channels and blocking the flow of ions through the channel. This results in a decrease in the activity of the channel and a corresponding decrease in the physiological and biochemical effects associated with its function.
Biochemical and Physiological Effects:
Studies have shown that NPPF can effectively block TRP channels, leading to a decrease in pain sensation, temperature sensitivity, and cardiovascular function. Additionally, NPPF has been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NPPF in lab experiments is its selectivity for TRP channels, allowing researchers to study the effects of these channels in isolation. However, one limitation of NPPF is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving NPPF. One area of focus could be the development of more selective TRP channel blockers, which could provide greater insight into the specific functions of these channels. Additionally, further research could be conducted to explore the potential therapeutic applications of NPPF in the treatment of inflammatory conditions and other diseases.
Métodos De Síntesis
NPPF can be synthesized through a multi-step process, starting with the reaction of 2-naphthol with 2-phenylacetyl chloride to form 2-(2-phenylacetyl) naphthalene-1-ol. This compound is then reacted with cyanogen bromide to form 2-(2-phenylacetyl) naphthalene-1-oxycyanide, which is further reacted with 4-aminopyrimidine to form NPPF.
Aplicaciones Científicas De Investigación
NPPF has been used in scientific research to study the role of certain ion channels in the body, particularly the transient receptor potential (TRP) channels. TRP channels play a crucial role in various physiological processes, including pain sensation, temperature regulation, and cardiovascular function. NPPF has been shown to selectively block TRP channels, making it a valuable tool for studying their function.
Propiedades
Fórmula molecular |
C21H16N4O2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[(6-naphthalen-1-yloxy-2-phenylpyrimidin-4-yl)amino]formamide |
InChI |
InChI=1S/C21H16N4O2/c26-14-22-25-19-13-20(24-21(23-19)16-8-2-1-3-9-16)27-18-12-6-10-15-7-4-5-11-17(15)18/h1-14H,(H,22,26)(H,23,24,25) |
Clave InChI |
YUBDVWJEUQONLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC4=CC=CC=C43)NNC=O |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC4=CC=CC=C43)NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)



![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)

![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287612.png)

![6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287620.png)
![4-ethoxy-3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B287621.png)



